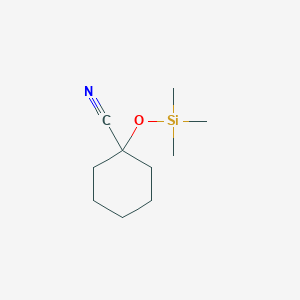

1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

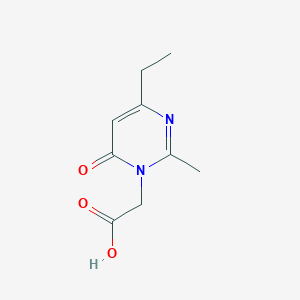

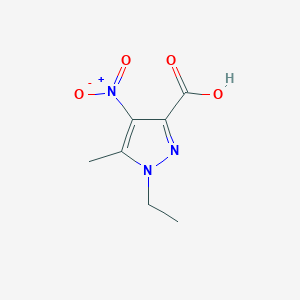

Le 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile est un composé organique de formule moléculaire C10H19NOSi. C'est un dérivé du cyclohexanecarbonitrile, où le groupe hydroxyle est remplacé par un groupe triméthylsilyle. Ce composé est intéressant en synthèse organique en raison de sa réactivité et de sa stabilité uniques.

Méthodes De Préparation

Le 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile peut être synthétisé par réaction du cyanure de triméthylsilyle avec la cyclohexanone en présence d'une quantité catalytique d'iode élémentaire. Cette réaction se déroule dans des conditions douces et donne le produit souhaité avec une pureté élevée . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais peuvent utiliser des catalyseurs ou des conditions de réaction différents pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Le 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des oximes ou des nitriles correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe triméthylsilyle est remplacé par d'autres nucléophiles.

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, des agents oxydants comme le permanganate de potassium pour l'oxydation et des nucléophiles comme les amines pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Ses dérivés sont étudiés pour leur activité biologique potentielle et comme blocs de construction de molécules bioactives.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur pour le développement de médicaments.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés

Mécanisme d'action

Le mécanisme d'action du this compound implique sa réactivité avec diverses cibles moléculaires. Le groupe triméthylsilyle améliore la stabilité du composé et facilite sa participation aux réactions de substitution nucléophile. Les voies moléculaires impliquées dépendent de l'application spécifique et de la nature des molécules cibles .

Mécanisme D'action

The mechanism of action of 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile involves its reactivity with various molecular targets. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in nucleophilic substitution reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Le 1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile peut être comparé à d'autres composés similaires, tels que :

Cyclohexanecarbonitrile : Il n'a pas le groupe triméthylsilyle, ce qui le rend moins stable et moins réactif dans certaines réactions.

1-Hydroxy-1-cyclohexanecarbonitrile : Il contient un groupe hydroxyle au lieu d'un groupe triméthylsilyle, ce qui conduit à des profils de réactivité et de stabilité différents.

Cyanure de triméthylsilyle : Un composé plus simple qui sert de réactif dans la synthèse du this compound.

Le caractère unique du this compound réside dans sa stabilité et sa réactivité améliorées dues à la présence du groupe triméthylsilyle, ce qui en fait un intermédiaire précieux en synthèse organique.

Propriétés

IUPAC Name |

1-trimethylsilyloxycyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOSi/c1-13(2,3)12-10(9-11)7-5-4-6-8-10/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVLMHBFYUSVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1(CCCCC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452129 |

Source

|

| Record name | 1-trimethylsilyloxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24731-36-0 |

Source

|

| Record name | 1-trimethylsilyloxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)

![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)